molecular formula C13H11BrClNO3S B3589317 N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide

N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide

Cat. No.: B3589317
M. Wt: 376.65 g/mol
InChI Key: FIFWCEJPVFYKRA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide is an organic compound that features both bromine and chlorine substituents on a sulfonamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide typically involves the reaction of 4-bromo-2-methoxyaniline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.

    Biological Studies: It can be used to study the effects of bromine and chlorine substituents on biological activity.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological molecules, influencing their activity. Additionally, the sulfonamide group can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methoxyphenyl)acetamide
  • N-(4-bromo-2-methoxyphenyl)propanamide
  • N-(4-bromo-2-methoxyphenyl)guanidine

Uniqueness

N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the sulfonamide group provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(4-bromo-2-methoxyphenyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO3S/c1-19-13-8-9(14)2-7-12(13)16-20(17,18)11-5-3-10(15)4-6-11/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFWCEJPVFYKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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